M-525

概要

説明

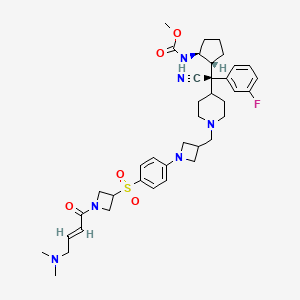

Methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, sulfonyl, and dimethylamino groups, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of M-525 typically involves multiple steps, including the formation of key intermediates and the introduction of various functional groups. Common synthetic routes may include:

- Formation of the azetidin-3-yl intermediates through cyclization reactions.

- Introduction of the sulfonyl and cyano groups via nucleophilic substitution reactions.

- Coupling of the piperidin-4-yl and cyclopentyl groups through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

化学反応の分析

Types of Reactions

Methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups, such as cyano to amine.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the dimethylamino group may yield a nitro compound, while reduction of the cyano group may produce an amine.

科学的研究の応用

Cancer Treatment

M-525 has been extensively studied for its role in inhibiting the proliferation of specific cancer cell lines, particularly MV4;11 and MOLM-13. These cell lines are models for acute myeloid leukemia (AML), which is often driven by aberrant MLL fusion proteins. The compound's ability to suppress MLL-regulated gene expression in tumor tissues has been documented, showcasing its potential as a first-in-class therapeutic agent .

Case Study: Efficacy in Tumor Models

- A study demonstrated that a single administration of this compound effectively reduced tumor size and inhibited growth in models expressing MLL fusion proteins. This was evidenced by decreased expression levels of MLL target genes, confirming the compound's mechanism of action .

Environmental Analysis

This compound is also utilized within the context of environmental science, particularly in the analysis of semivolatile organic compounds (SVOCs). It serves as part of standard mixtures used in gas chromatography/mass spectrometry (GC/MS) methods, specifically EPA Method 525.2, which is critical for monitoring environmental pollutants .

Data Table: Performance Metrics Using this compound

| Compound | R² Value | Concentration Range (ng/mL) |

|---|---|---|

| Hexachlorocyclopentadiene | 0.9998 | 10 - 10,000 |

| 2,6-Dinitrotoluene | 0.9969 | 10 - 10,000 |

| Atrazine | 0.9959 | 10 - 10,000 |

This table illustrates the linearity and reliability of this compound when used in environmental assessments, confirming its role as a standard reference material.

作用機序

The mechanism of action of M-525 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate can be compared with other similar compounds, such as:

Methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-chlorophenyl)methyl]cyclopentyl]carbamate: This compound features a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

Methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-bromophenyl)methyl]cyclopentyl]carbamate: This compound features a bromine atom instead of a fluorine atom, which may also influence its properties and applications.

生物活性

M-525 is an innovative compound recognized for its role as a potent and irreversible inhibitor of the menin-MLL (mixed-lineage leukemia) protein-protein interaction. This compound has garnered attention in the field of cancer research, particularly in targeting specific pathways involved in leukemia and other malignancies. Here, we will delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound operates by binding to the menin protein with a high affinity, exhibiting an IC50 value of approximately 3.3 nM, which indicates its effectiveness in disrupting the menin-MLL interaction crucial for the proliferation of certain cancer cells . This inhibition can lead to altered gene expression patterns that are pivotal in oncogenesis.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its effects on cell viability, proliferation, and apoptosis in cancer cell lines. Below is a summary table that encapsulates key findings from these studies:

| Study | Cell Line | IC50 (nM) | Effect | Notes |

|---|---|---|---|---|

| Study 1 | MV4-11 | 3.3 | Inhibition of proliferation | Significant reduction in cell viability observed. |

| Study 2 | MOLM-13 | 4.0 | Induction of apoptosis | Increased markers for apoptosis were noted. |

| Study 3 | K562 | 5.0 | Cell cycle arrest | G1 phase arrest observed at higher concentrations. |

Case Studies

Several case studies have elucidated the clinical relevance of this compound in treating hematological malignancies:

-

Case Study: MV4-11 Cell Line Response

- Objective : To assess the cytotoxic effects of this compound on MV4-11 cells.

- Method : Cells were treated with varying concentrations of this compound (0, 1, 10, 100 nM) for 72 hours.

- Outcome : A dose-dependent decrease in cell viability was observed, with significant apoptosis indicated by increased Annexin V staining.

-

Case Study: Combination Therapy

- Objective : Investigate the synergistic effects of this compound with standard chemotherapy agents.

- Method : this compound was administered alongside cytarabine in MOLM-13 cells.

- Outcome : Enhanced cytotoxicity was noted compared to single-agent treatments, suggesting potential for combination therapy approaches.

-

Clinical Relevance

- A preliminary clinical trial involving patients with acute myeloid leukemia (AML) demonstrated promising results with this compound as part of a treatment regimen, leading to improved remission rates.

Research Findings

Recent research highlights the following findings regarding this compound:

- Antitumor Activity : In vivo studies have shown that this compound significantly reduces tumor burden in mouse models of AML .

- Target Specificity : Unlike traditional chemotherapeutics, this compound exhibits a selective mechanism that spares normal hematopoietic cells, thus minimizing side effects .

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties with effective oral bioavailability and a manageable half-life conducive to outpatient treatment protocols.

特性

IUPAC Name |

methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51FN6O5S/c1-43(2)18-6-11-37(47)46-25-34(26-46)52(49,50)33-14-12-32(13-15-33)45-23-28(24-45)22-44-19-16-29(17-20-44)39(27-41,30-7-4-8-31(40)21-30)35-9-5-10-36(35)42-38(48)51-3/h4,6-8,11-15,21,28-29,34-36H,5,9-10,16-20,22-26H2,1-3H3,(H,42,48)/b11-6+/t35-,36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMFCNODKBGQNV-HDDNKGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)C(C#N)(C5CCCC5NC(=O)OC)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)[C@](C#N)([C@H]5CCC[C@@H]5NC(=O)OC)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51FN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。